
Pergolide
Descripción general
Descripción
Pergolide es un derivado de la ergolina sintética con el nombre químico 8β-[(metiltio)metil]-6-propil-ergolina. Es principalmente conocido por su papel como agonista del receptor de dopamina. This compound se desarrolló inicialmente para el tratamiento de la enfermedad de Parkinson y la hiperprolactinemia. debido a su asociación con la enfermedad cardíaca valvular, su uso en humanos ha sido en gran medida descontinuado en muchos países. Sigue utilizándose para fines veterinarios, particularmente para tratar la disfunción de la parte intermedia de la hipófisis (PPID) en caballos .
Mecanismo De Acción
Pergolide ejerce sus efectos actuando como un agonista en los receptores de dopamina D1 y D2. Imita la acción de la dopamina, un neurotransmisor, uniéndose a estos receptores y activándolos. Esta activación ayuda a aliviar los síntomas de la enfermedad de Parkinson al mejorar el control motor y reducir los temblores. En el caso de la hiperprolactinemia, this compound inhibe la liberación de prolactina de la glándula pituitaria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de pergolide implica varios pasos clave:
Material de partida: La síntesis comienza con el alcaloide del cornezuelo de centeno, ácido lisérgico.
Reducción: El ácido lisérgico se reduce usando hidruro de litio y aluminio para formar el compuesto intermedio.
Sustitución: El intermedio sufre una reacción de sustitución con cloruro de metiltiometil en presencia de una base para introducir el grupo metiltio.
Producto final: El compuesto resultante se purifica luego para obtener this compound.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados y la monitorización continua ayudan a mantener la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Pergolide experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus alcoholes correspondientes.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo metiltio.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Las bases como el hidruro de sodio y el carbonato de potasio facilitan las reacciones de sustitución.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de ergolina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, pergolide se utiliza como un compuesto modelo para estudiar el comportamiento de los derivados de la ergolina. Sus reacciones proporcionan información sobre la reactividad y estabilidad de compuestos similares .
Biología
Biológicamente, this compound se utiliza para estudiar las interacciones del receptor de dopamina. Sirve como una herramienta para comprender los mecanismos de los agonistas de la dopamina y sus efectos en el sistema nervioso central .
Medicina
Médicamente, this compound se utilizó para tratar la enfermedad de Parkinson y la hiperprolactinemia. Ayuda a controlar los síntomas al estimular los receptores de dopamina, compensando así la reducción de los niveles de dopamina en los pacientes .
Industria
En la industria veterinaria, this compound se utiliza para tratar la disfunción de la parte intermedia de la hipófisis en caballos. Ayuda a regular los niveles hormonales y a mejorar la salud general de los animales afectados .
Comparación Con Compuestos Similares
Compuestos similares
Cabergolina: Otro derivado de la ergolina utilizado para indicaciones similares pero con una vida media más larga y menos efectos secundarios.
Bromocriptina: Un agonista de la dopamina más antiguo con un rango más amplio de aplicaciones pero más efectos secundarios.
Pramipexol: Un agonista de la dopamina no ergolina con un perfil de efectos secundarios diferente.
Unicidad
Pergolide es único debido a su alta afinidad por los receptores de dopamina D1 y D2, lo que lo convierte en uno de los agonistas de la dopamina más potentes. su asociación con la enfermedad cardíaca valvular ha limitado su uso en comparación con otros agonistas de la dopamina .
Propiedades
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHCICAEULNIGD-MZMPZRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66104-23-2 (mesylate) | |
| Record name | Pergolide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023438 | |
| Record name | Pergolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pergolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.84e-04 g/L | |
| Record name | Pergolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. | |
| Record name | Pergolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66104-22-1 | |
| Record name | Pergolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66104-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pergolide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pergolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pergolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pergolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERGOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJ822NZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pergolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.5 °C | |
| Record name | Pergolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pergolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pergolide interact with its target and what are the downstream effects of this interaction?
A1: this compound acts as a dopamine receptor agonist, primarily targeting both D1 and D2 dopamine receptors [, , , , , ]. Binding to these receptors mimics the effects of dopamine, a neurotransmitter crucial for motor control, reward pathways, and various other physiological functions. This agonism leads to a range of downstream effects, including:
Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?
A2: this compound Mesylate (CAS 66104-23-2) has the molecular formula C20H26N2S • CH4O3S. Its molecular weight is 410.57 g/mol. Key spectroscopic data includes:
Q3: How does modifying the this compound structure impact its activity, potency, and selectivity?
A3: Research has explored the Structure-Activity Relationship (SAR) of this compound by synthesizing and evaluating various derivatives. Some key findings include:
- N6-Propyl Substituent: This structural element is crucial for this compound's potent agonism at both 5-HT2B and 5-HT2A receptors []. Replacing it with a methyl group converts this compound from an agonist to an antagonist at these receptors.
- Thiomethylene Group: Oxidation of the thiomethylene group to sulfoxide or sulfone retains dopaminergic activity, albeit with some differences in potency [, ]. Despropyl derivatives, lacking the N6-propyl substituent, exhibit significantly reduced activity.
- N6-Substitution and Dimerization: While replacing the N6-propyl with ethyl maintains agonist activity, N6-unsubstituted derivatives show reduced agonism or even antagonistic properties. Dimerization with various linkers has yielded mixed results regarding affinity and activity at 5-HT2A receptors [].
Q4: What are the key pharmacokinetic (ADME) properties of this compound in various species?
A4: Research in rats [, ], monkeys [, ], and horses [, , , ] has revealed important pharmacokinetic properties of this compound:
- Distribution: this compound exhibits a wide distribution in the body, with high concentrations found in the gastrointestinal tract, liver, kidney, and submaxillary gland in rats [].
- Metabolism: this compound undergoes extensive metabolism, primarily in the liver. Major metabolites identified include this compound Sulfoxide and this compound Sulfone [, ].
- Excretion: this compound and its metabolites are excreted primarily in feces, with a smaller proportion eliminated in urine [].
Q5: How do the pharmacokinetic properties of this compound relate to its pharmacodynamic effects?
A5: The relatively short half-life of this compound, ranging from approximately 4-6 hours in rats and horses to 5-24 hours in horses and monkeys, necessitates multiple daily dosing to maintain therapeutic levels [, , , , ]. Its ability to cross the blood-brain barrier is crucial for its efficacy in treating Parkinson's disease. The long-lasting suppression of prolactin following a single dose underscores its effectiveness in managing hyperprolactinemia [].
Q6: What in vitro and in vivo models have been used to study this compound's efficacy?
A6: Researchers have employed a range of in vitro and in vivo models to investigate this compound's efficacy, including:
- Cell Culture: Studies using PC12 cells, a rat pheochromocytoma cell line, have demonstrated this compound's neuroprotective effects against MPP+ toxicity, a model for Parkinson's disease [].
- Animal Models: Rodent models, such as the 6-hydroxydopamine-lesioned mouse model [], have provided insights into this compound's potential to protect dopaminergic neurons and ameliorate Parkinsonian symptoms.
- Clinical Trials: Numerous clinical trials have investigated this compound's efficacy in treating Parkinson's disease [, , , , ]. Results suggest that this compound, as monotherapy or adjunct therapy to Levodopa, can improve motor function and reduce "off" time in patients with early and advanced Parkinson's disease.
Q7: What are the known toxicological effects and safety concerns associated with this compound use?
A7: While this compound has shown efficacy in treating certain conditions, it has been associated with several toxicological effects and safety concerns:
- Valvular Heart Disease: A significant concern is the association between this compound use and the development of cardiac valvulopathy, specifically valvular regurgitation [, , , , ]. This has been linked to this compound's agonist activity at the 5-HT2B receptor.
- Other Adverse Effects: Common side effects reported with this compound use include nausea, headache, dizziness, and orthostatic hypotension [, ]. Less common but serious adverse effects include hallucinations, confusion, and dyskinesias [].
Q8: What are the potential alternatives and substitutes for this compound, and how do they compare in terms of performance, cost, and impact?
A8: Several alternative dopamine agonists are available for treating Parkinson's disease and other conditions, including:
- Bromocriptine: A D2 receptor agonist, Bromocriptine, has been compared directly with this compound in several clinical trials [, , ]. Results suggest that this compound may offer greater efficacy in improving motor function and reducing "off" time, although it may be associated with a higher incidence of side effects.
- Cabergoline: Another ergot-derived dopamine agonist, Cabergoline, has shown efficacy in treating hyperprolactinemia and Parkinson's disease []. It is generally well-tolerated but can cause side effects similar to those seen with this compound.
- Non-Ergot Derived Agonists: Newer, non-ergot derived dopamine agonists, such as Pramipexole and Ropinirole, have emerged as alternatives to this compound, particularly given the concerns regarding valvular heart disease [, ]. These agents have demonstrated efficacy in treating Parkinson's disease and are generally well-tolerated.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



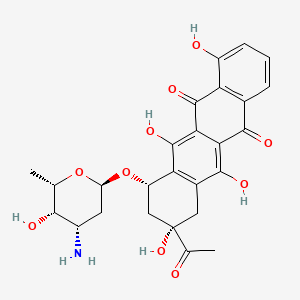

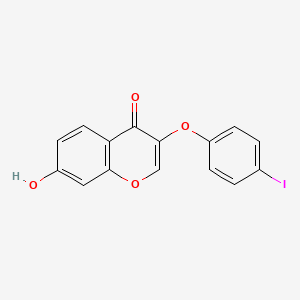
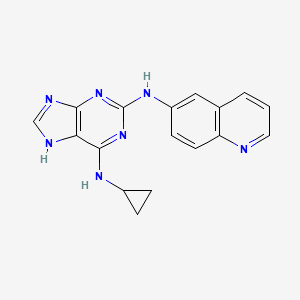
![4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B1684234.png)
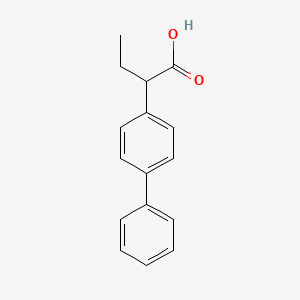
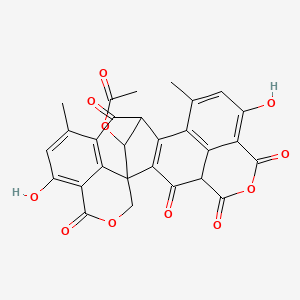
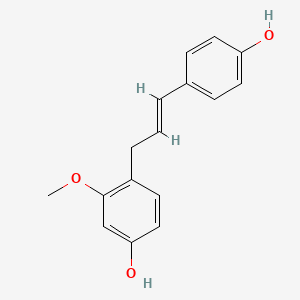


![Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)](/img/structure/B1684244.png)

-lambda5](/img/structure/B1684246.png)
